Regioisomeric Structure: 3-Piperidinyl vs. 2-Pyrrolidinylmethyl
The defining structural feature of Impurity G is replacement of the N‑[(1‑ethyl‑2‑pyrrolidinyl)methyl] side‑chain present in amisulpride and all other common EP impurities (A, B, C, D, E, F, H) with an N‑(1‑ethyl‑3‑piperidinyl) group . This modification retains the C₁₇H₂₇N₃O₄S formula (MW 369.48 g/mol) but shifts the basic nitrogen from a pyrrolidine to a piperidine ring connected at the 3‑position, creating a regioisomer that is chromatographically resolvable from the parent drug and from every other EP impurity [1]. Impurity B (CAS 148516‑54‑5, MW 355.45 g/mol) lacks the 2‑methoxy group; Impurity D (CAS 71676‑00‑1, MW 355.45 g/mol) bears a methylsulfonyl instead of ethylsulfonyl; Impurity H (CAS 1391054‑22‑0, MW 383.51 g/mol) is the N‑methyl tertiary amide .
| Evidence Dimension | Chemical structure of the amine-bearing side‑chain |
|---|---|
| Target Compound Data | N‑(1‑ethyl‑3‑piperidinyl) substitution; MW 369.48 g/mol; molecular formula C₁₇H₂₇N₃O₄S |
| Comparator Or Baseline | Amisulpride: N‑[(1‑ethyl‑2‑pyrrolidinyl)methyl]; Impurity B: desmethyl benzamide (MW 355.45); Impurity D: S‑desethyl/S‑methyl (MW 355.45); Impurity H: N‑methyl tertiary amide (MW 383.51) |
| Quantified Difference | Impurity G is the only EP impurity that shares the exact molecular weight of amisulpride (369.48 g/mol) but differs in connectivity, enabling unambiguous chromatographic separation of a structural regioisomer from the API and all other EP impurities. |
| Conditions | Structural assignment confirmed by ¹H NMR, ¹³C NMR, DEPT, and high‑resolution ESI‑QToF mass spectrometry (J. Chromatogr. Sci. 2017, 55(3), 309–315). |
Why This Matters
Unique connectivity prevents co‑elution with amisulpride under standard EP chromatographic conditions, ensuring accurate system suitability testing where Impurity G serves as a resolvable peak distinct from the main API and from all other EP‑specified impurities.
- [1] Skibiński R, Trawiński J. Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. J Chromatogr Sci. 2017;55(3):309-315. doi:10.1093/chromsci/bmw186. View Source
